Angiotensin IV (Ang IV) is a hexapeptide, a fragment derived from the metabolism of angiotensin II. [] It is a biologically active component of the renin–angiotensin system (RAS), which plays a crucial role in regulating blood pressure, fluid balance, and other physiological processes. [] Ang IV is known to interact with a specific high-affinity binding site originally termed the AT4 receptor. [, ] The discovery of this receptor, distinct from the well-known angiotensin II receptors (AT1 and AT2), led to extensive research on the physiological roles of Ang IV. [] Further research revealed that the AT4 receptor is actually the enzyme insulin-regulated aminopeptidase (IRAP). [] Angiotensin IV acts as a competitive inhibitor of IRAP's catalytic activity. [] This discovery shifted the focus of research towards understanding the implications of IRAP inhibition by Ang IV.
The synthesis of Ang IV and its analogs has been extensively studied to develop more stable and potent molecules for research purposes. One study described the synthesis of cyclic Ang IV analogs encompassing macrocyclic ring systems of different sizes. [] Disulfide cyclization was identified as a promising method for producing ligands with high affinity for the IRAP/AT4 receptor. [] These cyclic analogs have contributed to understanding the bioactive conformation of Ang IV, suggesting an inverse γ-turn at the C-terminal. [] Further research led to the development of small, potent ligands to IRAP/AT4 receptor, including aromatic scaffolds replacing parts of the Ang IV backbone. [] These ligands provided valuable information for refining the understanding of the bioactive conformation of Ang IV. [] The synthesis of truncated Nle1-Ang IV analogs, as small as tri- and tetrapeptides, enabled researchers to pinpoint the core structure required for procognitive activity. [] This paved the way for developing more targeted and potentially therapeutic molecules.
Angiotensin IV is a hexapeptide with the amino acid sequence Val-Tyr-Ile-His-Pro-Phe. [] Structural analysis of the AT4 receptor from various bovine tissues using polyacrylamide gel electrophoresis and HPLC analysis revealed a binding subunit with a molecular mass of approximately 165 kDa. [] This subunit was found to be highly glycosylated and associated with additional subunits via disulfide linkages. [] Interestingly, the hippocampal AT4 receptor differed significantly in size (150 kDa) and lacked the disulfide-linked subunits. [] These findings suggest potential variations in the structure and function of AT4 receptors in different tissues.
The primary chemical reaction involving Angiotensin IV is its binding to the AT4 receptor, now identified as IRAP. [] This binding is a competitive inhibition of IRAP's catalytic activity, preventing the enzyme from cleaving its neuropeptide substrates. [] Researchers have studied the metabolic conversion of Angiotensin IV, particularly in the kidney. [] It was found that renal metabolism can shift the binding affinity of Ang IV and its analogs for different angiotensin receptor subtypes. [] For example, Ang IV and its analog, D-alanine(7)-Ang IV, exhibited low affinity for AT1 and AT2 receptors but showed a significant shift toward high-affinity binding for AT4 receptors following renal metabolism. [] This conversion process, primarily mediated by aminopeptidases, plays a crucial role in modulating the biological effects of Ang IV. []
The primary mechanism of action of Angiotensin IV involves binding to and inhibiting the enzymatic activity of IRAP. [, ] This inhibition prevents the breakdown of various neuropeptides, potentially prolonging their actions. [] Some studies suggest that Ang IV can also exert its effects by directly interacting with other cellular targets. For instance, in proximal tubule cells, Ang IV has been shown to induce tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin, proteins involved in cell adhesion and signaling. [] This suggests that Ang IV may influence cellular processes independent of its action on IRAP. While the exact downstream effects of IRAP inhibition are still under investigation, research suggests a link between Ang IV, IRAP, and various physiological processes, including memory and cognition, blood flow regulation, and cellular proliferation. [, , , ]
Memory and Cognition: Ang IV has been recognized for its procognitive effects, particularly in enhancing memory acquisition, consolidation, and retrieval. [, , , , ] Studies have shown that central administration of Ang IV or its stable analogs can improve cognitive performance in both normal animals and animal models of amnesia. [, , , , ] This has led to the exploration of Ang IV-based therapies for cognitive decline and neurodegenerative diseases like Alzheimer's disease. []
Cerebrovascular Regulation: Research suggests that Ang IV may play a role in regulating cerebral blood flow. [] Studies have shown that Ang IV can reverse the acute reduction in cerebral blood flow following experimental subarachnoid hemorrhage in rats, possibly by dilating cerebral vessels through AT4 receptor stimulation. [] This suggests a potential therapeutic application of Ang IV in treating cerebrovascular disorders.
Cellular Proliferation and Cancer Research: Ang IV has been shown to influence cellular proliferation in various cell types, including endothelial cells and vascular smooth muscle cells. [, ] Studies suggest that Ang IV can both stimulate and inhibit cellular proliferation depending on the cell type and the experimental conditions. [, ] This dual effect of Ang IV has sparked interest in understanding its role in cancer development and progression. []
Renal Function: Despite conflicting findings in early research, later studies have consistently demonstrated that Ang IV does not induce renal vasodilation. [] Instead, it appears to mediate vasoconstriction via the AT1 receptor. [] This highlights the complexity of Ang IV's actions and suggests a role in regulating renal blood flow and blood pressure.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6